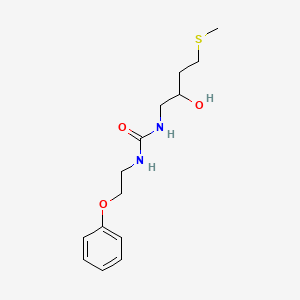
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea, also known as HMBPEU, is a synthetic compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been studied extensively. In
Mecanismo De Acción
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea is believed to work by inhibiting the activity of urea transporters in the kidney. This leads to an increase in urine output and a decrease in the concentration of urea in the blood. 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has also been found to have a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle.
Biochemical and Physiological Effects:
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has a variety of biochemical and physiological effects. It has been found to increase urine output and decrease the concentration of urea in the blood. It also has a positive inotropic effect on the heart, which means it increases the force of contraction of the heart muscle. 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has also been found to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea in lab experiments is that it is a synthetic compound, which means it can be easily synthesized and purified. It also has a well-defined mechanism of action, which makes it useful for studying the role of urea transporters in the kidney and for studying the effects of positive inotropes on the heart. One limitation of using 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea in lab experiments is that it has not been extensively studied in vivo, which means its effects in living organisms are not well understood.
Direcciones Futuras
There are several future directions for research on 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea. One area of research could be to study the effects of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea on other organs and systems in the body, such as the liver and the immune system. Another area of research could be to study the long-term effects of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea on the body, as well as its potential for use as a therapeutic agent. Finally, research could be done to develop new and more efficient synthesis methods for 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea.
Métodos De Síntesis
The synthesis method of 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea involves the reaction of 2-phenoxyethanol and 2-(bromomethyl)-4-methylsulfanyl-1-butanol with urea in the presence of a base. The resulting product is purified through recrystallization to obtain pure 1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea.
Aplicaciones Científicas De Investigación
1-(2-Hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea has been studied for its potential use in scientific research. It has been found to have a variety of applications, including as a tool for studying the role of urea transporters in the kidney and as a potential treatment for heart failure.
Propiedades
IUPAC Name |
1-(2-hydroxy-4-methylsulfanylbutyl)-3-(2-phenoxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-20-10-7-12(17)11-16-14(18)15-8-9-19-13-5-3-2-4-6-13/h2-6,12,17H,7-11H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVDKJWYFCLRIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)NCCOC1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-bromo-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}thiophene-2-carboxamide](/img/structure/B2890455.png)


![2-[[1-(Benzenesulfonyl)piperidine-4-carbonyl]amino]propanoic acid](/img/structure/B2890458.png)


![4-[1-[3-(Methoxymethyl)-1,2,4-thiadiazol-5-yl]azetidin-3-yl]piperazin-2-one](/img/structure/B2890468.png)
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide](/img/structure/B2890469.png)

